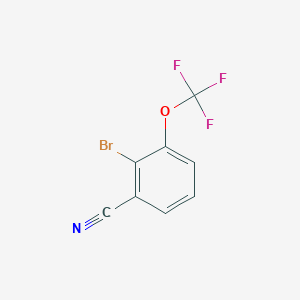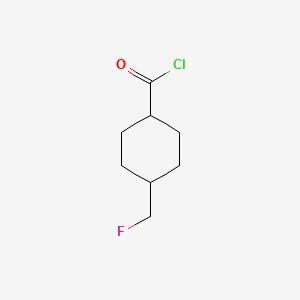
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a fluoromethyl group attached to the cyclohexane ring and a carbonyl chloride functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)cyclohexane-1-carbonyl chloride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the carbonyl chloride group. One common method is the reaction of cyclohexane with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions to introduce the fluoromethyl group. The resulting fluoromethylcyclohexane is then reacted with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to form the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent chlorination step is carried out in reactors designed to safely manage the exothermic nature of the reaction with thionyl chloride or oxalyl chloride.
化学反应分析
Types of Reactions
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination step to introduce the carbonyl chloride group.
Hydrogen Fluoride (HF): Used for the fluorination of cyclohexane.
Lithium Aluminum Hydride (LiAlH₄): A reducing agent for converting the carbonyl chloride group to an alcohol.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aldehydes and Alcohols: Formed by reduction reactions.
科学研究应用
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive carbonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Fluoromethyl)cyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluoromethyl group can also participate in interactions with biological targets, potentially enhancing the compound’s stability and activity.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)cyclohexane-1-carbonyl chloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(Bromomethyl)cyclohexane-1-carbonyl chloride: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
4-(Methyl)cyclohexane-1-carbonyl chloride: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The fluorine atom’s high electronegativity can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research applications.
属性
CAS 编号 |
220573-28-4 |
|---|---|
分子式 |
C8H12ClFO |
分子量 |
178.63 g/mol |
IUPAC 名称 |
4-(fluoromethyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12ClFO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-5H2 |
InChI 键 |
BCUOBTHSSHCIKS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CF)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)

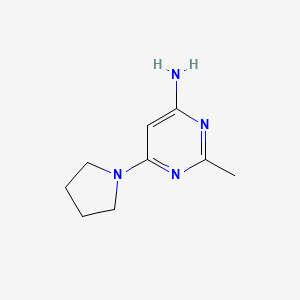
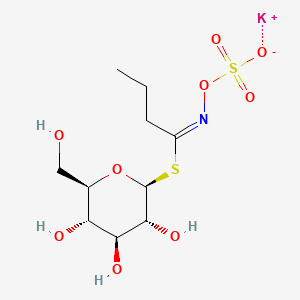
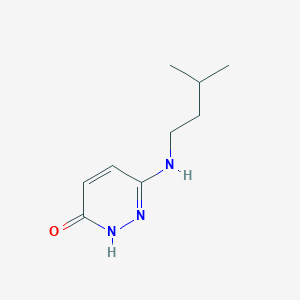
![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
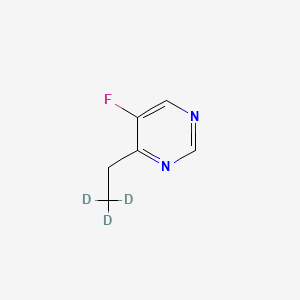


![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
